molecular formula C9H4ClN3O B1426791 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile CAS No. 1330583-66-8

6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1426791
CAS No.: 1330583-66-8
M. Wt: 205.6 g/mol
InChI Key: QVGFIQQYPNCDQN-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClN3O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting its antimicrobial effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A parent compound with a similar core structure but lacking the chloro and hydroxy substituents.

    6-Chloro-1,8-naphthyridine: Similar to 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile but without the hydroxy group.

    2-Hydroxy-1,8-naphthyridine: Lacks the chloro and cyano groups but retains the hydroxy group

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups enhances its potential for forming diverse derivatives and interacting with various biological targets .

Properties

IUPAC Name

6-chloro-2-oxo-1H-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O/c10-7-2-5-1-6(3-11)9(14)13-8(5)12-4-7/h1-2,4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGFIQQYPNCDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)NC2=NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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